molecular formula C31H34N4O5 B11442321 4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B11442321
M. Wt: 542.6 g/mol
InChI Key: ZGWHDNXBGSVNJL-UHFFFAOYSA-N
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Description

4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound that features a quinazolinone core, a furan ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents . The furan ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The final step involves coupling the quinazolinone and furan intermediates with the cyclohexane carboxamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Dihydroquinazolinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the furan ring can participate in π-π interactions with aromatic residues in proteins . The cyclohexane carboxamide moiety may enhance the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C31H34N4O5

Molecular Weight

542.6 g/mol

IUPAC Name

4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H34N4O5/c36-28(33-19-25-9-6-18-40-25)21-34-27-11-5-4-10-26(27)30(38)35(31(34)39)20-23-12-14-24(15-13-23)29(37)32-17-16-22-7-2-1-3-8-22/h1-11,18,23-24H,12-17,19-21H2,(H,32,37)(H,33,36)

InChI Key

ZGWHDNXBGSVNJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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